Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a brominated aromatic ring and a long aliphatic chain with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate can be achieved through a multi-step process involving the following key steps:
Bromination of 4-methylacetophenone: The starting material, 4-methylacetophenone, is brominated using bromine in the presence of a suitable catalyst to yield 3-bromo-4-methylacetophenone.
Formation of the Grignard Reagent: The brominated product is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Addition to Ethyl 8-oxooctanoate: The Grignard reagent is added to ethyl 8-oxooctanoate under controlled conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the Grignard reaction to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products
Nucleophilic Substitution: Products such as 3-amino-4-methylphenyl derivatives.
Reduction: Ethyl 8-(3-bromo-4-methylphenyl)-8-hydroxyoctanoate.
Oxidation: 3-bromo-4-carboxyphenyl derivatives.
Scientific Research Applications
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials or agrochemicals.
Biological Studies: It can be used in studies to understand the interaction of brominated aromatic compounds with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group could play crucial roles in binding to the active site of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 8-(3-chloro-4-methylphenyl)-8-oxooctanoate: Contains a chlorine atom instead of bromine, which could affect its chemical properties and interactions.
Ethyl 8-(3-bromo-4-ethylphenyl)-8-oxooctanoate: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is unique due to the presence of both a brominated aromatic ring and a long aliphatic chain with a keto group. This combination of structural features makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSKLKVXELFLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645697 |
Source
|
Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-90-4 |
Source
|
Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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